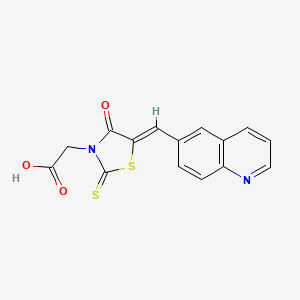

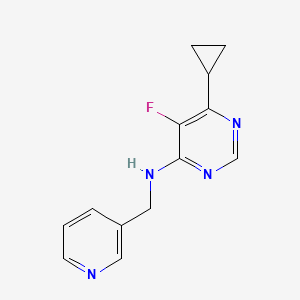

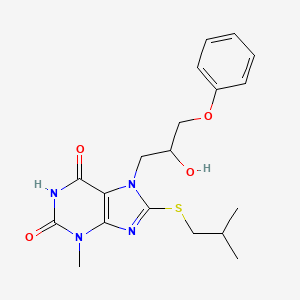

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, also known as DMIBESA, is a chemical compound that has been extensively studied for its potential uses in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Molecular Docking

Benzenesulfonamide derivatives have been synthesized and characterized for their potential as enzyme inhibitors. For example, Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde have shown significant inhibitory activities against enzymes such as cholesterol esterase, tyrosinase, and α-amylase. Molecular docking studies have further elucidated the binding interactions between these inhibitors and enzymes, providing insights into their potential therapeutic applications (Alyar et al., 2019).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been developed for photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Synthetic and Structural Chemistry

Benzenesulfonamide derivatives have been synthesized and structurally characterized for their applications in synthetic chemistry. For instance, the synthesis of methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene showcases the potential of these compounds in materials science, particularly in the development of photoresponsive materials (Ortyl et al., 2002).

Antimicrobial and Antifungal Activities

The synthesis of new benzenesulfonamides bearing the 1,3,4-oxadiazole moiety has led to compounds with significant anti-HIV and antifungal activities. This highlights the potential of benzenesulfonamide derivatives in the development of new antimicrobial agents (Zareef et al., 2007).

Urease Inhibition

A novel series of Schiff base derivatives of benzenesulfonamide have been evaluated for their urease inhibitory activity, showing moderate to strong inhibition. This demonstrates the potential application of these compounds in treating diseases related to urease activity, such as gastric ulcers and urinary tract infections (Hamad et al., 2020).

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10-4-5-11(2)14(8-10)20(17,18)15-7-6-13-9-12(3)16-19-13/h4-5,8-9,15H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKBYPLAMOYKLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2592633.png)

![N-(3-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592635.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)

![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)

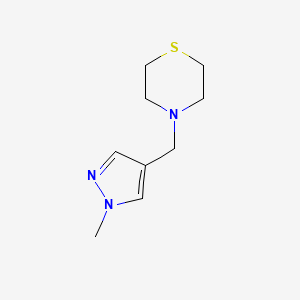

![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)